molecular formula C18H34CuO4 B12655947 Copper bis(neononanoate) CAS No. 93918-24-2

Copper bis(neononanoate)

Cat. No.: B12655947
CAS No.: 93918-24-2
M. Wt: 378.0 g/mol
InChI Key: XHPCFSWADOEIEV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper bis(neononanoate) is a copper(II) carboxylate complex with the chemical formula Cu(C₉H₁₇O₂)₂, where neononanoate refers to the conjugate base of neononanoic acid (a branched-chain carboxylic acid, 3,5,5-trimethylhexanoic acid). This compound is part of a broader class of metal carboxylates, which are widely used in industrial applications such as catalysts, polymer stabilizers, and precursors for nanomaterials. The neononanoate ligand’s branched structure enhances solubility in nonpolar solvents and influences the compound’s thermal stability and coordination geometry.

Properties

CAS No.

93918-24-2

Molecular Formula

C18H34CuO4

Molecular Weight

378.0 g/mol

IUPAC Name

copper;6,6-dimethylheptanoate

InChI

InChI=1S/2C9H18O2.Cu/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2

InChI Key

XHPCFSWADOEIEV-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper bis(neononanoate) can be synthesized through the reaction of copper salts with neononanoic acid. One common method involves the reaction of copper(II) acetate with neononanoic acid in an organic solvent such as methanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: In industrial settings, the production of copper bis(neononanoate) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality. The industrial production process may also involve additional steps such as solvent recovery and waste management to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Copper bis(neononanoate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the copper ion and the nature of the neononanoate ligands.

Common Reagents and Conditions:

    Oxidation: Copper bis(neononanoate) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent to prevent over-oxidation.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine. These reactions are often performed under inert atmosphere to prevent oxidation of the reduced product.

    Substitution: Substitution reactions involve the replacement of the neononanoate ligands with other ligands. Common reagents for these reactions include halides, phosphines, and amines. .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) oxide or other copper-containing compounds, while substitution reactions can produce a variety of copper complexes with different ligands .

Scientific Research Applications

Copper bis(neononanoate) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. .

    Medicine: Copper bis(neononanoate) is being explored for its anticancer properties.

    Industry: In industrial applications, copper bis(neononanoate) is used in the production of advanced materials, including nanomaterials and coatings.

Mechanism of Action

The mechanism of action of copper bis(neononanoate) involves its interaction with molecular targets and pathways in biological systems. The compound can induce cell death through the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components. Additionally, copper bis(neononanoate) can inhibit angiogenesis, the process by which new blood vessels form, thereby restricting the supply of nutrients to tumors and inhibiting their growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Metal Bis(neononanoate) Salts

Metal bis(neononanoate) compounds share the same anion but differ in their central metal ions, leading to distinct physicochemical and functional properties:

Compound Metal Ion Coordination Geometry Thermal Stability Applications Toxicity Profile
Copper bis(neononanoate) Cu²⁺ Likely octahedral* Moderate Catalysis, polymer additives Low to moderate
Nickel(II) neononanoate Ni²⁺ Octahedral High Catalysis, coatings High (regulated)
Lead(II) neononanoate Pb²⁺ Not reported Moderate Historical industrial uses Very high (restricted)

*Inferred from typical Cu²⁺ carboxylate structures.

  • Nickel(II) neononanoate: Exhibits higher thermal stability, making it suitable for high-temperature catalytic processes. However, nickel compounds are subject to strict occupational exposure limits due to their carcinogenicity .
  • Lead(II) neononanoate: Largely phased out due to lead toxicity but historically used in lubricants and paints. Copper bis(neononanoate) serves as a safer alternative in green chemistry applications .

Comparison with Other Copper Carboxylates

Copper carboxylates vary significantly based on ligand structure:

Compound Ligand Type Geometry Key Applications Reference
Copper bis(neononanoate) Branched carboxylate Octahedral* Soluble catalysts
Bis(3-allylacetylacetonato)copper(II) Chelating β-diketonate Square-planar Nanoparticle precursors
Bis(4-methoxy-2-hydroxybenzophenone) copper(II) Phenolic ligand Square-planar CuO nanoparticle synthesis
  • Branched vs. Chelating Ligands: Neononanoate’s branched structure enhances solubility in organic solvents compared to rigid chelating ligands like acetylacetonate, which favor stable square-planar geometries and are preferred in nanomaterial synthesis .
  • Thermal Behavior: Linear or aromatic carboxylates (e.g., benzoate) often decompose at higher temperatures than branched analogs like neononanoate, impacting their utility in high-temperature processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.